molecular formula C13H6ClFN4O7 B14943527 N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide

Cat. No.: B14943527
M. Wt: 384.66 g/mol
InChI Key: OYFJBEPAJLXDIB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide is an organic compound characterized by the presence of a benzamide core substituted with chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of chloro and fluoro substituents. One common method involves the following steps:

    Nitration: The benzamide precursor is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions of the benzene ring.

    Halogenation: The nitrated intermediate is then subjected to halogenation using reagents such as chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the 3 and 4 positions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the substituents introduced, such as amino or alkoxy derivatives.

    Reduction: The major products are the corresponding amines.

    Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing nitro groups can enhance its binding affinity to certain targets, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can further influence its pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a thiazole ring instead of a benzamide core.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine ring, offering different biological activities.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide is unique due to the specific arrangement of chloro, fluoro, and nitro groups on the benzamide core, which imparts distinct chemical and biological properties. Its combination of substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H6ClFN4O7

Molecular Weight

384.66 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,4,6-trinitrobenzamide

InChI

InChI=1S/C13H6ClFN4O7/c14-8-3-6(1-2-9(8)15)16-13(20)12-10(18(23)24)4-7(17(21)22)5-11(12)19(25)26/h1-5H,(H,16,20)

InChI Key

OYFJBEPAJLXDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl)F

Origin of Product

United States

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